Cas no 449769-07-7 (methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
449769-07-7 structure
Product name:methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:449769-07-7
MF:C23H27N3O6S2
MW:505.606983423233
CID:6408319
PubChem ID:4433052

methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • AKOS024581605
    • SR-01000569264-1
    • ChemDiv2_008004
    • HMS1391L18
    • IDI1_006719
    • methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • 449769-07-7
    • SR-01000569264
    • F0539-1498
    • Oprea1_251500
    • methyl 6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-4,5,6,7-tetrahydro-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-, methyl ester
    • Inchi: 1S/C23H27N3O6S2/c1-15(27)25-13-10-18-19(14-25)33-22(20(18)23(29)32-2)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-3-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28)
    • InChI Key: IGRSAKQIYKQAMS-UHFFFAOYSA-N
    • SMILES: C1N(C(C)=O)CCC2C(C(OC)=O)=C(NC(=O)C3=CC=C(S(N4CCCCC4)(=O)=O)C=C3)SC1=2

Computed Properties

  • Exact Mass: 505.13412794g/mol
  • Monoisotopic Mass: 505.13412794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 878
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Predicted)
  • pka: 11.68±0.20(Predicted)

methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0539-1498-50mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0539-1498-1mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0539-1498-4mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0539-1498-75mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0539-1498-100mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0539-1498-5μmol
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0539-1498-5mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0539-1498-30mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0539-1498-20mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0539-1498-40mg
methyl 6-acetyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
449769-07-7 90%+
40mg
$140.0 2023-05-17

Additional information on methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Comprehensive Overview of Methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 449769-07-7)

The compound methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 449769-07-7) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a thienopyridine core and piperidine-1-sulfonyl moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes and receptors due to its unique pharmacophore.

In recent years, the demand for novel heterocyclic compounds like methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has surged, driven by advancements in precision medicine and computational drug design. The compound's sulfonamide group is particularly noteworthy, as it is often associated with bioactivity in therapeutic agents. This aligns with current trends in AI-driven molecular modeling, where researchers leverage machine learning to predict the efficacy of such compounds.

The synthesis of CAS No. 449769-07-7 involves multi-step organic reactions, including amidation and esterification, which are critical for achieving high purity and yield. Its thienopyridine scaffold is structurally similar to several FDA-approved drugs, highlighting its potential as a lead compound in medicinal chemistry. Laboratories focusing on kinase inhibitors and GPCR modulators have shown particular interest in this molecule.

From an industrial perspective, methyl 6-acetyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is often discussed in the context of green chemistry and sustainable synthesis. Researchers are investigating solvent-free or catalytic methods to produce it efficiently, addressing environmental concerns. This aligns with the growing emphasis on ESG (Environmental, Social, and Governance) criteria in chemical manufacturing.

Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC, ensuring structural integrity and purity. Its stability under various conditions is also a key focus, especially for applications in formulation science. The rise of high-throughput screening technologies has further accelerated its evaluation in drug candidate libraries.

In summary, CAS No. 449769-07-7 represents a compelling case study in modern drug development, bridging traditional organic synthesis with cutting-edge bioinformatics. Its versatility and structural complexity continue to inspire innovation across academia and industry, making it a noteworthy subject for future research.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd